1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine
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Overview
Description
The compound 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is a complex organic molecule that features a pyrazole ring substituted with a fluorophenyl group and a methoxy group, as well as a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then functionalized with a fluorophenyl group and a methoxy group through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Coupling with Phenylpiperazine: The final step involves coupling the substituted pyrazole with phenylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the interactions of pyrazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with central nervous system receptors, making it a candidate for the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and phenylpiperazine moieties suggest potential binding to central nervous system receptors, possibly modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-chlorophenyl)-4-methoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
- (1-(4-bromophenyl)-4-methoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
- (1-(4-methylphenyl)-4-methoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
The presence of the fluorophenyl group in 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for biological targets. This makes the compound a unique candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-28-19-15-26(18-9-7-16(22)8-10-18)23-20(19)21(27)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUJJMGYOOFJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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